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Compound of Interest

Compound Name: 2-Pyridin-3-yl-azepane

Cat. No.: B153521 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridin-3-yl-azepane

Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-Pyridin-3-yl-azepane, a heterocyclic compound of interest in medicinal

chemistry and drug development. As a molecule incorporating both a basic azepane ring and

an aromatic pyridine moiety, its behavior in biological and chemical systems is dictated by a

unique interplay of properties such as acidity (pKa), lipophilicity (logP), and solubility. This

document is intended for researchers, scientists, and drug development professionals, offering

not only a compilation of known and predicted data but also detailed, field-proven experimental

protocols for the precise determination of these critical parameters. The methodologies are

presented with a focus on scientific integrity, explaining the causality behind experimental

choices to ensure robust and reproducible results.

Introduction and Molecular Overview
2-Pyridin-3-yl-azepane belongs to a class of compounds characterized by a saturated seven-

membered azacycloalkane (azepane) ring linked to a pyridine ring. The specific linkage at the

3-position of the pyridine ring influences the electronic and steric properties of the molecule,

distinguishing it from its 2- and 4-positional isomers. The presence of two nitrogen atoms—one

aliphatic and highly basic in the azepane ring, and one aromatic and less basic in the pyridine

ring—is a central feature governing its physicochemical profile. Understanding these properties
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is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME)

profile, as well as for designing effective formulation and analytical strategies.

Molecular Structure:

Caption: 2D structure of 2-Pyridin-3-yl-azepane.

Chemical Identity and Core Properties
A precise understanding of a compound's identity is the foundation of all subsequent research.

The following table summarizes the key identifiers and computed properties for 2-Pyridin-3-yl-
azepane.

Identifier / Property Value Source

IUPAC Name 2-(pyridin-3-yl)azepane PubChem[1]

CAS Number 130342-99-3 Alchem.Pharmtech[2]

Molecular Formula C₁₁H₁₆N₂ PubChem[1]

Molecular Weight 176.26 g/mol PubChem[1]

Monoisotopic Mass 176.13135 Da PubChem[1]

Predicted XlogP 1.3 PubChem[1]

Predicted pKa
Not available. Requires

experimental determination.
-

Solubility
Not available. Requires

experimental determination.
-

Melting/Boiling Point
Not available. Requires

experimental determination.
-

Ionization Constant (pKa): The Key to pH-Dependent
Behavior
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The pKa value dictates the extent of ionization of a molecule at a given pH. For 2-Pyridin-3-yl-
azepane, two pKa values are anticipated corresponding to the protonation of the two nitrogen

atoms. The aliphatic secondary amine of the azepane ring is expected to be significantly more

basic (higher pKa) than the sp²-hybridized nitrogen of the pyridine ring. This differential basicity

is critical for understanding its interaction with biological targets, its solubility profile, and its

behavior in chromatographic separations.

Expertise & Causality:
The azepane nitrogen, being a saturated secondary amine, readily accepts a proton. Its pKa is

expected to be in the range of 10-11, similar to other cyclic amines like hexamethyleneimine

(pKa ≈ 11.07)[3]. The pyridine nitrogen's basicity is substantially lower (pKa ≈ 5) due to the

nitrogen lone pair residing in an sp² orbital and the electron-withdrawing nature of the aromatic

ring. Therefore, at physiological pH (~7.4), the azepane nitrogen will be almost completely

protonated, rendering the molecule cationic, while the pyridine nitrogen will be largely

unprotonated.

Protocol: pKa Determination by Potentiometric Titration
This protocol describes a robust method for determining the pKa values of 2-Pyridin-3-yl-
azepane.

System Preparation & Calibration:

Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00,

10.01) at a constant temperature (e.g., 25 °C).

The titrant, typically 0.1 M HCl, should be standardized against a primary standard like

Tris(hydroxymethyl)aminomethane. The sample will be titrated with acid to determine the

pKa of the conjugate base.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-Pyridin-3-yl-azepane and dissolve it in a

known volume (e.g., 50 mL) of a suitable solvent.
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Causality: An aqueous solution with a co-solvent (e.g., methanol or DMSO) may be

necessary if aqueous solubility is low. The co-solvent percentage should be kept minimal

(<10%) to reduce its effect on the apparent pKa. The solution should be ionic strength

adjusted (e.g., with 0.15 M KCl) to mimic physiological conditions and ensure consistent

activity coefficients.

Titration Procedure:

Place the sample solution in a jacketed beaker maintained at a constant temperature (25

°C).

Immerse the calibrated pH electrode and a temperature probe into the solution.

Begin stirring gently.

Add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL).

Record the pH value after each addition, allowing the reading to stabilize. Continue the

titration well past the equivalence points.

Data Analysis:

Plot the pH versus the volume of titrant added to generate a titration curve.

The pKa values correspond to the pH at the half-equivalence points. For a more accurate

determination, calculate the first derivative (ΔpH/ΔV) of the curve; the peaks will indicate

the equivalence points.

Specialized software can be used to fit the titration data to the Henderson-Hasselbalch

equation and refine the pKa values. Two inflection points are expected, corresponding to

the two nitrogen atoms.
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Preparation Execution Analysis
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Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Measuring Membrane
Permeability Potential
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic

system of an immiscible lipid (n-octanol) and aqueous phase. It is a critical predictor of a drug's

ability to cross cell membranes. The predicted XlogP of 1.3 for 2-Pyridin-3-yl-azepane
suggests moderate lipophilicity.[1] However, experimental verification is essential as the

ionization state, which is pH-dependent, will heavily influence partitioning. The distribution

coefficient (logD) is therefore a more physiologically relevant parameter, measured at a specific

pH (typically 7.4).

Protocol: logD₇.₄ Determination by Shake-Flask Method
(OECD 107)
This classic method directly measures the partitioning of the compound between n-octanol and

a pH 7.4 buffer.

Phase Preparation:

Prepare a phosphate buffer solution at pH 7.4.

Pre-saturate the n-octanol with the pH 7.4 buffer and, conversely, the buffer with n-octanol

by mixing them vigorously for 24 hours, followed by separation.
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Causality: Pre-saturation is critical to prevent volume changes in the phases during the

experiment, which would introduce significant error.

Sample Preparation and Partitioning:

Prepare a stock solution of 2-Pyridin-3-yl-azepane in the pre-saturated buffer. The

concentration should be high enough for accurate quantification but low enough to avoid

saturation in either phase.

In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-

saturated buffer containing the compound (e.g., 5 mL of each).

Agitate the mixture at a constant temperature (25 °C) for a sufficient time to reach

equilibrium (e.g., 2-4 hours).

Trustworthiness: The system must reach equilibrium. Preliminary experiments should be

run to determine the minimum time required for partitioning to stabilize.

Phase Separation and Analysis:

Separate the two phases by centrifugation (e.g., 2000 x g for 10 minutes) to ensure a

clean separation.

Carefully withdraw an aliquot from the aqueous phase.

Determine the concentration of the compound in the aqueous phase using a validated

analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

The concentration in the n-octanol phase is determined by mass balance: C(octanol) =

[C(initial) - C(aqueous)] * (V(aqueous)/V(octanol)).

Calculation:

Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ [ C(octanol) / C(aqueous) ]
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Caption: Experimental workflow for logD determination.

Structural and Analytical Characterization
Confirming the identity and purity of 2-Pyridin-3-yl-azepane requires a suite of spectroscopic

techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR: The spectrum is expected to show distinct regions.

Aromatic Region (δ 7.0-8.5 ppm): Four protons from the pyridine ring will appear here,

with characteristic splitting patterns (doublets, doublet of doublets) reflecting their

coupling.

Aliphatic Region (δ 1.5-3.5 ppm): Protons on the azepane ring will appear in this region.

The proton at the C2 position (adjacent to both the nitrogen and the pyridine ring) will likely

be the most downfield of the aliphatic signals. The broadness of the N-H proton signal can

be confirmed by D₂O exchange.

¹³C NMR:

Aromatic Region (δ 120-150 ppm): Five signals are expected for the five distinct pyridine

carbons.

Aliphatic Region (δ 25-60 ppm): Six signals are expected for the six carbons of the

azepane ring.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would

be the protonated molecule [M+H]⁺ at an m/z corresponding to a mass of approximately

177.1386.[1]

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass

measurement, allowing for the unambiguous confirmation of the elemental formula

(C₁₁H₁₆N₂).

Infrared (IR) Spectroscopy
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IR spectroscopy identifies the functional groups present in the molecule.

N-H Stretch: A moderate absorption band is expected around 3300-3400 cm⁻¹

corresponding to the secondary amine of the azepane ring.

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches will be just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600

cm⁻¹ region.

Analytical Techniques

Data Output

2-Pyridin-3-yl-azepane Sample

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-HRMS) IR Spectroscopy

Chemical Shifts
Coupling Constants

Accurate Mass (m/z)
[M+H]⁺

Vibrational Frequencies
(Functional Groups)

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: Integrated workflow for analytical characterization.

Conclusion
The physicochemical properties of 2-Pyridin-3-yl-azepane are defined by its dual-functional

nature, containing both a highly basic aliphatic amine and a weakly basic aromatic amine. Its

moderate predicted lipophilicity (XlogP ≈ 1.3) and expected cationic state at physiological pH
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are central to its potential behavior in biological systems.[1] While predictive data provides a

valuable starting point, the experimental determination of key parameters like pKa, logD, and

aqueous solubility using the robust protocols detailed in this guide is essential for any

substantive research or development program. The collective data from these analyses will

provide the critical foundation needed to advance the study of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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